2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide

Catalog No.
S15787557
CAS No.
61677-60-9
M.F
C17H19ClN2O2
M. Wt
318.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)...

CAS Number

61677-60-9

Product Name

2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide

IUPAC Name

2-chloro-N-[2-hydroxy-3-(N-methylanilino)propyl]benzamide

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C17H19ClN2O2/c1-20(13-7-3-2-4-8-13)12-14(21)11-19-17(22)15-9-5-6-10-16(15)18/h2-10,14,21H,11-12H2,1H3,(H,19,22)

InChI Key

MOJAPVMKZBMFTP-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CNC(=O)C1=CC=CC=C1Cl)O)C2=CC=CC=C2

2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide is a chemical compound characterized by its complex structure, which includes a chloro substituent and an amine group attached to a benzamide backbone. The compound's molecular formula is C17H20ClN2O2, and it features a chloro group at the para position of the benzene ring, which contributes to its reactivity and potential biological activity. The presence of the hydroxy and methylphenylamino groups indicates its possible interactions with biological systems, making it a candidate for various applications in medicinal chemistry.

The chemical reactivity of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
  • Oxidation: The hydroxy group can be oxidized to form a carbonyl compound, which may further participate in various reactions.

These reactions are critical for understanding the compound's behavior in biological systems and its potential transformations during synthesis or application.

Research indicates that compounds similar to 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide exhibit various biological activities, including:

  • Anticancer Properties: Compounds with similar structural motifs have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The presence of the chloro and amino groups may enhance the compound's ability to disrupt microbial cell membranes or metabolic pathways.
  • Enzyme Inhibition: This compound may interact with specific enzymes, influencing biochemical pathways relevant to disease states.

Further studies are necessary to elucidate the specific mechanisms of action for this compound.

Synthesis of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide can be achieved through several methods:

  • Amidation Reaction: Reacting 2-chlorobenzoyl chloride with 2-hydroxy-3-(methylphenylamino)propylamine in the presence of a base like triethylamine can yield the desired amide.
  • Reduction Reactions: Starting from nitro derivatives followed by reduction processes can also lead to amine formation, which can then be acylated.
  • Multi-step Synthesis: Utilizing intermediate compounds that undergo several transformations (e.g., alkylation followed by chlorination) may also be employed to construct this complex molecule.

The potential applications of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide include:

  • Pharmaceutical Development: As a candidate for drug development due to its possible anticancer and antimicrobial properties.
  • Biochemical Research: Utilized in studies investigating enzyme inhibition or as a probe in biological assays.
  • Chemical Probes: It may serve as a tool compound to explore biological pathways relevant to disease mechanisms.

Interaction studies are crucial for understanding how 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide interacts with biological targets. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins or enzymes, which can indicate its efficacy as a drug.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent effects on cellular function.
  • Toxicity Assessments: Understanding any potential toxic effects on normal cells versus cancerous cells is essential for therapeutic development.

Several compounds share structural similarities with 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-ChlorobenzamideChlorine at para positionAntimicrobial
N-(4-Hydroxyphenyl)-N-methylacetamideHydroxyl group on phenolAnalgesic properties
3-Methyl-N-(4-chlorophenyl)-N-propylamineMethyl and propyl substituentsPotential antidepressant

The uniqueness of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide lies in its specific combination of functional groups that may enhance its selectivity and efficacy compared to these similar compounds.

This detailed overview provides insights into the multifaceted nature of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide, highlighting its potential in medicinal chemistry and biological research. Further exploration into its synthesis, biological interactions, and applications could pave the way for novel therapeutic agents.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.1135055 g/mol

Monoisotopic Mass

318.1135055 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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